3-Tert-butylcyclohex-2-en-1-one

Description

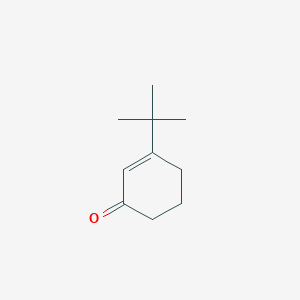

Structure

2D Structure

Properties

IUPAC Name |

3-tert-butylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10(2,3)8-5-4-6-9(11)7-8/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDNXRBGKVBLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286133 | |

| Record name | 3-tert-butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-35-3 | |

| Record name | NSC43894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Tert Butylcyclohex 2 En 1 One and Its Derivatives

Classical Synthetic Approaches to 3-Substituted Cyclohexenones

The creation of the 3-substituted cyclohexenone core, such as that in 3-tert-butylcyclohex-2-en-1-one, has long been a subject of study. Classical methods, while established, provide the foundation for many modern synthetic strategies.

Organometallic Reagent-Mediated Condensations (e.g., Grignard Reagents, Organolithium Compounds)

Organometallic reagents are powerful tools for forming carbon-carbon bonds. wikipedia.org In the synthesis of 3-substituted cyclohexenones, their primary role is as nucleophiles in addition reactions. Organolithium and Grignard reagents are generally more reactive than their organocuprate counterparts and are known for their utility in both laboratory and industrial-scale synthesis. libretexts.orgfishersci.fr

The key strategy involves the 1,4-conjugate addition of a tert-butyl nucleophile to a suitable α,β-unsaturated carbonyl precursor. While direct addition of highly reactive Grignard or organolithium reagents can sometimes lead to competing 1,2-addition to the carbonyl group, the formation of organocuprates (Gilman reagents) from organolithium compounds is a common tactic to favor the desired 1,4-addition. For instance, a tert-butyl lithium can be transmetalated with a copper(I) salt to generate a lithium di-tert-butylcuprate. This softer nucleophile will then selectively add to the β-carbon of a cyclohex-2-en-1-one system.

Organolithium compounds, with their highly polarized carbon-lithium bond, act as potent nucleophiles and strong bases. wikipedia.org Their reactivity can be modulated by the choice of solvent; for example, the use of tetrahydrofuran (B95107) (THF) can break down the aggregated structures of reagents like n-butyllithium, thereby increasing their reactivity. researchgate.net Similarly, Grignard reagents, formed from magnesium metal and an alkyl halide, are excellent carbon-based nucleophiles that readily add to carbonyl compounds. acechemistry.co.ukmasterorganicchemistry.com The reaction of a tert-butylmagnesium halide with an appropriate enone precursor, often in the presence of a copper catalyst to ensure conjugate addition, represents a classical route to introduce the tert-butyl group.

Cyclization Reactions in the Formation of the Cyclohexenone Ring System

Cyclization reactions are fundamental to the construction of the six-membered ring of cyclohexenones. The most prominent of these is the Robinson annulation, a powerful method for forming a six-membered ring by creating three new carbon-carbon bonds. wikipedia.org Discovered by Sir Robert Robinson in 1935, this reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgnumberanalytics.com

The process begins with the conjugate addition of an enolate to an α,β-unsaturated ketone, which forms a 1,5-diketone intermediate. pressbooks.pubmasterorganicchemistry.com This intermediate, when treated with a base, undergoes an intramolecular aldol condensation to form the cyclohexenone ring. pressbooks.pub To synthesize a 3-tert-butyl substituted cyclohexenone, the strategy would involve a Michael acceptor that already contains the tert-butyl group. For example, the reaction could employ a ketone enolate and an α,β-unsaturated ketone like 4,4-dimethyl-1-penten-3-one (a vinyl ketone bearing a tert-butyl group).

Table 1: Key Steps in Robinson Annulation

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Michael Addition | An enolate nucleophile adds to an α,β-unsaturated ketone (the Michael acceptor). masterorganicchemistry.com |

| 2 | Intramolecular Aldol Condensation | The resulting 1,5-diketone is deprotonated to form a new enolate, which then attacks the other carbonyl group intramolecularly. masterorganicchemistry.com |

| 3 | Dehydration | The resulting β-hydroxy ketone readily eliminates water to form the final α,β-unsaturated cyclohexenone product. |

The Wichterle reaction is a notable variant of the Robinson annulation that uses 1,3-dichloro-cis-2-butene as the Michael acceptor instead of methyl vinyl ketone, which helps to prevent undesirable polymerization. wikipedia.org

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. This includes catalytic pathways and asymmetric syntheses to control the three-dimensional structure of the products.

Catalytic Pathways for Enone Formation and Functionalization

Catalytic approaches offer significant advantages by reducing waste and improving reaction efficiency. Heterogeneous catalysis, for instance, has been explored for the oxidation of cyclohexene (B86901) derivatives using environmentally friendly oxidants like O₂, H₂O₂, and tert-butyl hydroperoxide (TBHP). rsc.org Studies using nanoparticulate catalysts like LaCoO₃ have shown that different oxidants can influence reaction outcomes, with TBHP providing high initial activity and allylic selectivity. rsc.org Such methods can be applied to functionalize pre-existing cyclohexene rings, potentially leading to enone structures.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For example, amino acids like proline have been shown to catalyze Robinson annulation reactions asymmetrically, paving the way for the enantioselective synthesis of complex molecules. masterorganicchemistry.com

Asymmetric Synthesis of Chiral this compound Derivatives

Creating chiral molecules is crucial in many fields, particularly pharmaceuticals. researchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. For a compound like this compound, if the tert-butyl group is not at the 3-position but at an adjacent carbon, it can create a chiral center. For example, (3R)-3-tert-butylcyclohex-1-ene is a known chiral molecule. nih.gov

The asymmetric synthesis of substituted cyclohexenones can be achieved through various strategies. The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are later removed, is a classic approach. More advanced methods involve chiral catalysts. Asymmetric Robinson annulations, for instance, can utilize chiral catalysts or auxiliaries to induce stereoselectivity. numberanalytics.com Similarly, asymmetric 1,2-carbonyl additions to ketones have been achieved by combining Grignard reagents with chiral BINOL-derived ligands, demonstrating a pathway to create chiral centers with high enantiomeric ratios. acs.org

Table 2: Examples of Asymmetric Synthesis Strategies

| Strategy | Description | Example |

|---|---|---|

| Chiral Catalysts | A small amount of a chiral molecule (e.g., a chiral amine or phosphine) directs the formation of one enantiomer over the other. numberanalytics.com | Proline-catalyzed asymmetric Robinson annulation. masterorganicchemistry.com |

| Chiral Auxiliaries | A chiral molecule is covalently attached to the substrate to control the facial selectivity of a reaction. | Highly diastereoselective alkylation using a tin(II) enolate of a chiral precursor. rsc.org |

| Chiral Ligands | Chiral ligands coordinate to a metal center (used with organometallic reagents) to create a chiral environment that influences the stereochemical outcome. acs.org | Asymmetric Grignard addition to ketones using H₈-BINOL ligands. acs.org |

Preparation of Functionally Modified Analogs of this compound

The synthesis of functionally modified analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can involve introducing additional substituents or modifying the existing cyclohexenone framework.

One approach is to use cyclocondensation reactions. For instance, TiCl₄-mediated cyclization of 1,3-bis(silyloxy)-1,3-butadienes with functionalized enones has been used to create substituted acetophenones, demonstrating a pathway for building complex aromatic structures from cyclic precursors. researchgate.net Another strategy involves one-pot successive cyclization-alkylation reactions. Iodine-mediated iodocyclization followed by alkylation has been developed to synthesize diverse 2,3-disubstituted benzo[b]thiophenes, showcasing a method where a cyclic core is first formed and then further functionalized in a single pot. nih.gov

Enzyme-catalyzed reactions also provide a route to functionalized cyclohexenones. Toluene dioxygenase (TDO) has been used for the cis-dihydroxylation of substituted phenols, leading to the formation of functionalized 4-hydroxycyclohex-2-en-1-ones. qub.ac.uk These chemoenzymatic approaches can offer high selectivity and access to unique, functionalized analogs that are difficult to obtain through traditional chemical synthesis.

Chemical Reactivity and Mechanistic Studies of 3 Tert Butylcyclohex 2 En 1 One

Reactivity of the α,β-Unsaturated Carbonyl Moiety

The conjugated system in 3-tert-butylcyclohex-2-en-1-one allows for two main modes of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition). masterorganicchemistry.com The electronic properties of the nucleophile and the reaction conditions determine which pathway is favored.

Nucleophilic Conjugate Additions (1,4-Additions)

Nucleophilic conjugate addition, also known as the Michael reaction, is a key reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a nucleophile adds to the β-carbon of the enone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com The initial adduct is an enolate, which is then protonated to give the final product. wikipedia.org

Softer nucleophiles, such as enolates, Gilman reagents (organocuprates), amines, and thiols, generally favor 1,4-addition. masterorganicchemistry.comyoutube.com The stability of the resulting enolate intermediate plays a significant role in driving the reaction forward. youtube.com For this compound, the bulky tert-butyl group can influence the approach of the nucleophile, often leading to a high degree of stereoselectivity.

Table 1: Examples of Nucleophilic Conjugate Additions to this compound

| Nucleophile (Michael Donor) | Product | Reaction Conditions | Reference |

| Diethyl malonate | Diethyl 2-(3-tert-butyl-1-oxocyclohexan-2-yl)malonate | NaOEt, EtOH | wikipedia.org |

| Lithium dimethylcuprate | 3,3-Dimethyl-5-tert-butylcyclohexan-1-one | Et₂O, -78 °C | stackexchange.com |

| Thiophenol | 3-(Phenylthio)-3-tert-butylcyclohexan-1-one | Et₃N, CH₂Cl₂ | masterorganicchemistry.com |

Carbonyl Additions to the Ketone Functionality

Direct nucleophilic addition to the carbonyl carbon (1,2-addition) is another important reaction pathway for this compound. masterorganicchemistry.comwikipedia.org This type of reaction is typically favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. stackexchange.comsigmaaldrich.com The reaction proceeds through a tetrahedral intermediate, which is then protonated to yield an allylic alcohol. masterorganicchemistry.com

The steric hindrance imposed by the tert-butyl group can affect the rate and stereochemical outcome of these additions. The nucleophile will preferentially attack from the less hindered face of the molecule.

Table 2: Examples of Carbonyl Additions to this compound

| Reagent | Product | Reaction Conditions | Reference |

| Methylmagnesium bromide | 1-Methyl-3-tert-butylcyclohex-2-en-1-ol | THF, 0 °C | stackexchange.com |

| Phenyllithium | 1-Phenyl-3-tert-butylcyclohex-2-en-1-ol | Et₂O, -78 °C | sigmaaldrich.com |

| Sodium borohydride (B1222165) | 3-tert-Butylcyclohex-2-en-1-ol | MeOH, 0 °C | youtube.com |

Reduction and Oxidation Chemistry

The enone functionality of this compound can undergo a variety of reduction and oxidation reactions, allowing for the synthesis of a range of derivatives.

Selective Reduction to 3-Tert-butylcyclohex-2-en-1-ol and Saturated Analogs

The selective reduction of the carbonyl group in the presence of the carbon-carbon double bond, or the reduction of both functionalities, can be achieved by choosing the appropriate reducing agent.

Selective Carbonyl Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures can selectively reduce the ketone to the corresponding allylic alcohol, 3-tert-butylcyclohex-2-en-1-ol. youtube.com This is a 1,2-reduction.

Conjugate Reduction: Certain reducing agents, often involving copper hydrides (e.g., Stryker's reagent), can achieve 1,4-reduction of the double bond to yield the saturated ketone, 3-tert-butylcyclohexan-1-one. biosynth.com

Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will typically reduce both the double bond and the carbonyl group, leading to the saturated alcohol, 3-tert-butylcyclohexan-1-ol.

Table 3: Reduction Products of this compound

| Reagent/Catalyst | Major Product | Type of Reduction |

| NaBH₄, MeOH | 3-tert-Butylcyclohex-2-en-1-ol | 1,2-Reduction |

| H₂, Pd/C | 3-tert-Butylcyclohexan-1-ol | Complete Reduction |

| Li(sec-Bu)₃BH (L-Selectride) | 3-tert-Butylcyclohexan-1-one | Conjugate Reduction |

Oxidative Transformations of the Cyclohexenone Core

The double bond in this compound is susceptible to oxidation, most notably epoxidation. The Weitz-Scheffer reaction, which employs basic hydrogen peroxide or an alkyl hydroperoxide like tert-butyl hydroperoxide (TBHP), is a common method for the epoxidation of α,β-unsaturated ketones. nih.govorganic-chemistry.org The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon, followed by intramolecular ring closure to form the epoxide. nih.gov The stereochemistry of the epoxidation is influenced by the bulky tert-butyl group, which directs the incoming oxidant to the opposite face.

Other oxidative reactions can include dihydroxylation using osmium tetroxide or potassium permanganate, or oxidative cleavage of the double bond with ozone (ozonolysis).

Cycloaddition Reactions and Pericyclic Processes Involving the Enone System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. byjus.comlibretexts.org The enone system of this compound can participate in certain types of cycloaddition reactions, which are a class of pericyclic reactions. libretexts.org

The most well-known cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (an alkene or alkyne). youtube.comyoutube.comyoutube.com In the case of this compound, the electron-withdrawing nature of the carbonyl group makes the double bond electron-poor, allowing it to act as a dienophile. However, the steric bulk of the tert-butyl group can significantly hinder the approach of the diene, potentially requiring forcing conditions or leading to low yields. vaia.com

Other types of cycloadditions, such as [2+2] photocycloadditions, are also possible. These reactions are typically initiated by photochemical activation and can lead to the formation of bicyclic systems. Additionally, more complex multi-component cycloadditions, like [2+2+1] cycloadditions, have been developed, although their application to this specific substrate may be limited. rsc.org

Derivatization Strategies and Functional Group Interconversions on the Cyclohexenone Skeleton

The reactivity of this compound allows for a variety of transformations to introduce new functional groups and construct new ring systems. These strategies often exploit the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system, as well as the potential to form enolates.

Key derivatization reactions include conjugate additions, cycloadditions, and reactions at the carbonyl group. Organocuprates, for instance, are soft nucleophiles that preferentially add to the β-position of α,β-unsaturated ketones in a 1,4-conjugate addition manner. wikipedia.orgmasterorganicchemistry.comnih.govyoutube.com This reaction is a powerful tool for carbon-carbon bond formation at the β-position, leading to 3,3-disubstituted cyclohexanones. The bulky tert-butyl group at the 3-position can influence the stereochemical outcome of these additions.

Another important class of reactions is the Robinson annulation, a tandem process that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com While this compound itself can act as the Michael acceptor, the steric hindrance from the tert-butyl group might affect the efficiency and regioselectivity of the subsequent aldol condensation.

Photochemical [2+2] cycloadditions represent a powerful method for constructing cyclobutane (B1203170) rings. nsf.govresearchgate.netwikipedia.orgyoutube.comrsc.org When irradiated in the presence of an alkene, this compound can undergo cycloaddition to form bicyclo[4.2.0]octan-2-one derivatives. The regiochemistry and stereochemistry of these reactions are often governed by the stability of the intermediate diradicals formed upon photoexcitation.

Furthermore, the carbonyl group can be targeted for various functional group interconversions. For example, reduction with appropriate reagents can yield the corresponding allylic alcohol, 3-tert-butylcyclohex-2-en-1-ol. Epoxidation of the double bond, followed by ring-opening reactions, provides a pathway to a variety of difunctionalized cyclohexene (B86901) derivatives. mdpi.compearson.comnih.govyoutube.comnih.gov The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

The table below summarizes some of the key derivatization strategies for this compound.

| Reaction Type | Reagents/Conditions | Product Type |

| Conjugate Addition | R₂CuLi (Gilman reagent) | 3-Alkyl-3-tert-butylcyclohexan-1-one |

| Robinson Annulation | Michael donor, base | Fused bicyclic or spirocyclic systems |

| [2+2] Photocycloaddition | Alkene, hv | Bicyclo[4.2.0]octan-2-one derivatives |

| Reduction | NaBH₄, CeCl₃ (Luche reduction) | 3-Tert-butylcyclohex-2-en-1-ol |

| Epoxidation | m-CPBA | 3-Tert-butyl-2,3-epoxycyclohexan-1-one |

| Enolate Alkylation | LDA, R-X | 2-Alkyl-3-tert-butylcyclohex-2-en-1-one or 6-Alkyl-3-tert-butylcyclohex-2-en-1-one |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for predicting and controlling the outcome of synthetic transformations. The presence of the bulky tert-butyl group often plays a significant role in dictating the stereochemical course of reactions.

In conjugate additions of organocuprates, the reaction is believed to proceed through a nucleophilic attack of the cuprate (B13416276) at the β-carbon, forming a copper enolate intermediate. wikipedia.org This intermediate is then protonated during workup to give the final ketone product. The stereochemistry of the newly formed stereocenter at the β-position is influenced by the direction of attack of the organocuprate, which can be affected by the conformation of the cyclohexenone ring and the steric bulk of the incoming nucleophile relative to the tert-butyl group.

The mechanism of the Robinson annulation involves the initial formation of an enolate from a suitable Michael donor, which then adds to the β-position of the this compound. masterorganicchemistry.comlibretexts.org The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation. The regioselectivity of the enolate formation in the aldol step can lead to different ring fusion patterns. The steric hindrance of the tert-butyl group can influence which of the possible enolates is formed and thus direct the course of the annulation.

Photochemical [2+2] cycloadditions of enones with alkenes are generally understood to proceed through a stepwise mechanism involving the formation of a 1,4-diradical intermediate after photoexcitation of the enone to its triplet state. wikipedia.org The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity of the cycloaddition are determined by the relative stability of the possible diradical intermediates and the dynamics of their cyclization. The tert-butyl group can influence the preferred conformation of the diradical intermediate, thereby affecting the stereochemical outcome of the final cyclobutane product.

Alkylation of the enolate of this compound can occur at either the α- or γ-position (C2 or C6). The regioselectivity is highly dependent on the reaction conditions, including the base used, the solvent, and the temperature. youtube.com Kinetically controlled conditions (e.g., using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures) tend to favor deprotonation at the less hindered γ-position (C6), leading to the kinetic enolate. Thermodynamically controlled conditions (e.g., using a weaker base at higher temperatures) allow for equilibration to the more substituted and thermodynamically more stable α-enolate.

The table below outlines the key intermediates in some of the reactions of this compound.

| Reaction Type | Key Intermediate(s) |

| Conjugate Addition (Organocuprate) | Copper enolate |

| Robinson Annulation | Enolate of Michael donor, 1,5-dicarbonyl compound |

| [2+2] Photocycloaddition | Triplet excited state of enone, 1,4-diradical |

| Enolate Alkylation | α-Enolate, γ-Enolate |

| Epoxidation Ring Opening (Acid-catalyzed) | Protonated epoxide, carbocation-like species |

Spectroscopic and Diffractional Characterization in 3 Tert Butylcyclohex 2 En 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analysis of 3-tert-butylcyclohex-2-en-1-one, offering detailed information at the atomic level.

Proton (¹H) NMR Applications in Structural Assignments

Proton NMR (¹H NMR) is instrumental in assigning the positions of hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide a detailed map of the proton environment. For instance, in a derivative of this compound, the vinylic proton typically appears as a distinct signal, while the protons on the cyclohexene (B86901) ring and the tert-butyl group exhibit characteristic chemical shifts and multiplicities that aid in their unambiguous assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to establish proton-proton connectivities, further solidifying the structural assignments.

Carbon (¹³C) NMR Investigations for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For example, the carbonyl carbon of the ketone functional group is readily identified by its characteristic downfield chemical shift. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, which is a crucial piece of information for structural verification. vaia.com For instance, tert-butylcyclohexane (B1196954) is expected to show six distinct signals in its ¹³C NMR spectrum, corresponding to its six different carbon environments. vaia.com

| Assignment | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | ~198-202 |

| Vinylic Carbon (C=C-C=O) | ~125-130 |

| Vinylic Carbon (C=C-tBu) | ~155-160 |

| Quaternary Carbon (t-butyl) | ~33-36 |

| Methyl Carbons (t-butyl) | ~28-30 |

| Methylene Carbons (ring) | ~22-40 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Dynamic NMR (DNMR) for Conformational Exchange Processes

Dynamic NMR (DNMR) is a powerful technique used to study the conformational dynamics of molecules like this compound. The cyclohexene ring can undergo conformational changes, such as ring inversion. DNMR experiments, conducted at variable temperatures, can provide information on the energy barriers associated with these processes. By analyzing the changes in the NMR lineshape as a function of temperature, researchers can determine the rates of exchange and the thermodynamic parameters of the conformational equilibria. For example, studies on related systems like cis-1,4-di-tert-butylcyclohexane have utilized low-temperature ¹³C NMR to observe distinct signals for different conformations, such as the twist-boat and chair forms, and to determine the free-energy barriers for their interconversion. nih.govsikhcom.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1670-1690 cm⁻¹. Another key feature is the C=C stretching vibration of the α,β-unsaturated system, which is usually observed around 1600-1640 cm⁻¹. The C-H stretching and bending vibrations of the tert-butyl group and the cyclohexene ring also give rise to characteristic bands in the spectrum. Raman spectroscopy provides complementary information, particularly for the C=C bond, which often produces a strong Raman signal.

| Functional Group | Vibrational Frequency (cm⁻¹) | Technique |

| Carbonyl (C=O) Stretch | 1670-1690 | IR |

| Alkene (C=C) Stretch | 1600-1640 | IR, Raman |

| C-H Stretch (sp²) | ~3000-3100 | IR |

| C-H Stretch (sp³) | ~2850-3000 | IR |

Mass Spectrometry Techniques in Molecular Mass Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular weight of 152.23 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of a methyl group (CH₃) or the entire tert-butyl group are common fragmentation pathways for this molecule.

Conformational Analysis and Stereochemical Dynamics

Conformations of the Cyclohexenone Ring System (e.g., Half-Chair, Sofa Forms)

The cyclohexenone ring system deviates significantly from the classic chair conformation of cyclohexane (B81311) due to the presence of sp2-hybridized carbon atoms in the double bond and the carbonyl group. wikipedia.org These planarizing features force the ring to adopt non-planar conformations known as the "half-chair" or "sofa". chempedia.infolibretexts.org

In a cyclohexenone ring, four of the six carbon atoms (including the C=C double bond and the carbonyl group) tend to lie in a plane. The remaining two carbons are puckered out of this plane.

Half-Chair Conformation: This is a common conformation for cyclohexene (B86901) and its derivatives. chempedia.info It is characterized by one carbon atom deviating from the plane formed by the other atoms, creating a shape that is an intermediate between the more stable chair and the less stable boat conformations. wikipedia.orglibretexts.org

Sofa Conformation: In this form, five of the ring atoms are nearly coplanar, with only one atom puckered out of the plane, resembling a sofa.

The half-chair conformation is generally considered the most stable for such systems, as it effectively minimizes both angle strain and torsional strain arising from the geometric constraints of the ring. chempedia.infolibretexts.org Hetero-substituted cyclohexenes, such as dihydropyrans, also commonly exist in half-chair conformations. chempedia.info

Influence of the Tert-butyl Group on Ring Conformation and Equilibria

The tert-butyl group is exceptionally bulky and exerts a profound influence on the conformational equilibrium of the ring system. In cyclohexane systems, a substituent prefers an equatorial position to avoid destabilizing steric interactions with axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). libretexts.org The tert-butyl group has such a strong preference for the equatorial position that it effectively "locks" the conformation of the ring. youtube.com

This principle extends to 3-tert-butylcyclohex-2-en-1-one. The tert-butyl group at the C3 position, adjacent to the double bond, will adopt a pseudo-equatorial position to minimize steric strain. This effectively anchors the ring in a single, dominant half-chair conformation. The energy cost of forcing a tert-butyl group into an axial position is significant, making the alternative ring conformation, where the group would be pseudo-axial, highly unfavorable. libretexts.org The steric energy associated with an axial tert-butyl group can be substantial, effectively preventing ring inversion.

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH3 (Methyl) | 7.6 |

| -CH(CH3)2 (Isopropyl) | 9.2 |

| -C(CH3)3 (Tert-butyl) | ~22.8 |

Note: The A-value represents the energy difference between the axial and equatorial conformers. Data is for monosubstituted cyclohexanes, but illustrates the powerful steric effect of the tert-butyl group. libretexts.org

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

The conformationally locked nature of this compound has significant consequences for its reactivity, particularly regarding stereochemistry. Because the bulky tert-butyl group effectively blocks one face of the molecule, incoming reagents will preferentially attack from the less sterically hindered, opposite face. This leads to high levels of diastereoselectivity in addition reactions to the carbonyl group or the carbon-carbon double bond.

For example, in a nucleophilic addition to the carbonyl group (at C1), the nucleophile will approach from the face opposite the pseudo-equatorial tert-butyl group. Similarly, in reactions like epoxidation or hydrogenation of the C=C bond, the reagent will add to the less hindered face. This predictable outcome is a direct result of the steric hindrance imposed by the conformationally anchored tert-butyl group, which dictates the trajectory of the attacking species. acs.org The stereoselectivity of such reactions is often very high, favoring the formation of one diastereomer over the other.

Dynamic Processes and Fluxional Behavior in the Context of Tert-butylcyclohexenone Structures

Cyclohexane and many of its derivatives exhibit fluxional behavior, most notably ring inversion or "chair-flipping," where the ring rapidly interconverts between two equivalent chair conformations at room temperature. wikipedia.org This dynamic process involves passing through higher-energy intermediates like the half-chair and boat conformations. wikipedia.org

However, in this compound, this dynamic process is effectively quenched. The immense energy barrier required to move the tert-butyl group into a sterically crowded pseudo-axial position during a ring flip is prohibitive. libretexts.org Therefore, the molecule is not a mixture of rapidly interconverting conformers but exists almost exclusively in the single, most stable half-chair conformation. This lack of fluxionality makes this compound a conformationally rigid molecule at typical temperatures. The study of such rigid systems can be accomplished using techniques like variable temperature dynamic NMR spectroscopy, which is used to measure inversion barriers in cyclic systems. rsc.org

Theoretical and Computational Chemistry of 3 Tert Butylcyclohex 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)

There are no specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure of 3-tert-butylcyclohex-2-en-1-one. Such a study would typically involve calculations of molecular orbitals (HOMO and LUMO) to predict reactivity, mapping of the electrostatic potential to identify electrophilic and nucleophilic sites, and calculation of atomic charges. However, no such data has been published for this compound.

Molecular Dynamics Simulations for Conformational Studies

Detailed molecular dynamics (MD) simulations to explore the conformational space of this compound have not been reported. Conformational analysis of substituted cyclohexanes is a well-established field, and it is understood that the bulky tert-butyl group significantly influences the ring's preferred geometry to minimize steric strain. However, without specific MD simulations, the relative energies of different conformers (e.g., chair, boat, twist-boat) and the dynamics of their interconversion for this specific molecule remain unquantified.

Computational Prediction of Spectroscopic Parameters

There is a lack of published research on the computational prediction of spectroscopic parameters (such as NMR and IR spectra) for this compound. While modern computational methods can accurately predict such spectra, providing a powerful tool for structure verification, these techniques have not been applied to this compound in the available literature. d-nb.infonih.gov

Theoretical Elucidation of Reaction Pathways and Transition States

No theoretical studies on the reaction mechanisms involving this compound are available. Research in this area would typically employ computational methods to model reaction pathways, calculate activation energies, and characterize the geometry of transition states. This information is crucial for understanding the kinetics and stereoselectivity of reactions involving the enone system, but it has not been investigated for this specific molecule.

Applications in Advanced Organic Synthesis

Utilization of 3-Tert-butylcyclohex-2-en-1-one as a Synthetic Building Block

The strategic placement of the bulky tert-butyl group in this compound provides a powerful tool for controlling the stereochemical outcome of reactions. This steric hindrance influences the approach of incoming reagents, leading to high levels of diastereoselectivity in various transformations. This makes it an invaluable starting material for the synthesis of highly substituted and stereochemically defined cyclohexane (B81311) derivatives.

One of the most fundamental reactions of this enone is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. The stereoselectivity of this addition to cyclohexenone systems can be influenced by the conformation of the ring. For instance, in the Michael-type addition of methanol (B129727) to 5-tert-butylcyclohex-2-enone, a related compound, axial attack of the nucleophile is favored over equatorial attack. rsc.org This preference is attributed to stereoelectronic effects and the conformational constraints imposed by the bulky tert-butyl group.

The Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation, is another key transformation where this compound and its derivatives can serve as crucial components. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This powerful ring-forming strategy allows for the construction of polycyclic systems, which are common motifs in many natural products and biologically active molecules. wikipedia.orgmasterorganicchemistry.com

Role in the Total Synthesis of Complex Organic Molecules

While specific examples of the total synthesis of complex natural products starting directly from this compound are not extensively documented in readily available literature, the principles of its reactivity are widely applied. The structural motifs accessible from this building block are prevalent in a vast array of complex molecules, including steroids and terpenoids.

For instance, the Robinson annulation, for which this compound is a potential substrate, is a cornerstone in the synthesis of steroids. wikipedia.orgmasterorganicchemistry.com The Wieland-Miescher ketone, a classic Robinson annulation product, serves as a key intermediate in the synthesis of numerous steroid hormones. wikipedia.org The strategic use of a substituted cyclohexenone, such as the tert-butyl variant, could allow for the introduction of specific substitution patterns required for the synthesis of complex steroid analogues.

Precursor in the Development of Catalysts or Ligands

The chiral scaffold of this compound and its derivatives holds significant potential for the development of novel chiral ligands for asymmetric catalysis. While direct applications are still emerging, the synthesis of chiral phosphine (B1218219) ligands, a prominent class of ligands in transition metal catalysis, often involves the functionalization of chiral cyclic backbones.

The synthesis of chiral ligands frequently involves the preparation of enantiomerically pure building blocks. researchgate.net The functionalization of the cyclohexene (B86901) ring of this compound, for example through stereoselective reduction or addition reactions, can provide access to chiral alcohols and amines. These functional groups can then be further elaborated to incorporate phosphine moieties, leading to the formation of P-chiral or C-chiral phosphine ligands. Such ligands are instrumental in a wide range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. google.comresearchgate.net

Development of Novel Synthetic Methodologies Leveraging the Enone Moiety's Reactivity

The electron-deficient double bond of the enone moiety in this compound is a hub of reactivity, making it an ideal platform for the development of new synthetic methods. The predictable nature of nucleophilic additions to this system allows for the stereocontrolled introduction of various functional groups.

Recent research has focused on cascade reactions initiated by the conjugate addition to enones. These sequences, where a single event triggers a series of bond-forming transformations, offer a highly efficient route to complex molecular structures from simple precursors. For example, the diastereoselective synthesis of highly functionalized cyclohexanones has been achieved through a cascade inter–intramolecular double Michael strategy. sigmaaldrich.com

Furthermore, the stereochemistry of Michael additions to cyclohexanone (B45756) derivatives has been a subject of detailed study. The conformational preferences of the intermediate enolates, often adopting half-chair or twist-boat conformations, play a crucial role in determining the stereochemical outcome of the reaction. youtube.com Understanding these subtleties allows for the rational design of synthetic strategies to access specific diastereomers of functionalized cyclohexanes.

Structure Reactivity Relationships and Design Principles

Correlating the Steric and Electronic Effects of the tert-Butyl Group with Reaction Profiles

The tert-butyl group, a prominent feature of 3-tert-butylcyclohex-2-en-1-one, exerts a profound influence on the molecule's reactivity. This influence is a combination of its significant steric bulk and its electronic effects. chemrxiv.orgresearchgate.net

The primary characteristic of the tert-butyl group is its large size, which creates considerable steric hindrance. researchgate.net This steric congestion can dictate the regioselectivity and stereoselectivity of reactions by controlling the trajectory of incoming reagents. For instance, in nucleophilic additions to the carbonyl group or conjugate additions to the enone system, the bulky tert-butyl group can block one face of the molecule, favoring attack from the less hindered side. This effect is instrumental in asymmetric synthesis, where controlling the stereochemical outcome is paramount.

Electronically, the tert-butyl group is known to be a weak electron-donating group through induction (+I effect). learncbse.in This electron-donating nature can subtly influence the reactivity of the conjugated system. It can increase the electron density at the β-carbon of the enone, potentially modulating its susceptibility to nucleophilic attack. However, the steric effects of the tert-butyl group are generally considered to be the dominant factor in determining the reaction profiles of this compound.

The interplay of these steric and electronic factors is summarized in the table below:

| Feature of tert-Butyl Group | Effect on this compound | Consequence on Reaction Profile |

| Steric Hindrance | Shields the α- and β-positions of the enone system. | Directs incoming nucleophiles to the less hindered face, influencing stereoselectivity. Can also slow down reaction rates compared to less substituted cyclohexenones. |

| +I Effect (Inductive) | Weakly donates electron density to the cyclohexenone ring. | Slightly increases electron density at the β-carbon, potentially decreasing its electrophilicity. |

| Conformational Anchor | Locks the conformation of the cyclohexene (B86901) ring due to its large size. | Reduces the number of accessible conformations, leading to more predictable reaction outcomes. |

Impact of Ring Substitution and Geometry on Chemical Transformations

The reactivity of this compound is not solely dictated by the tert-butyl group; the substitution pattern and geometry of the cyclohexene ring also play a critical role. The introduction of additional substituents can dramatically alter the molecule's chemical behavior.

The position of a substituent on the cyclohexene ring is crucial. For example, a substituent at the C-4, C-5, or C-6 position can influence the conformation of the ring and, consequently, the accessibility of the reactive sites. A bulky substituent at C-4, for instance, could further enhance the steric shielding of one face of the molecule, reinforcing the directing effect of the tert-butyl group.

The geometry of the ring itself is also a key factor. The half-chair conformation of the cyclohexene ring in this compound places the substituents in specific spatial arrangements, which can affect their interaction with approaching reagents. Any modification that alters this geometry, such as the introduction of a spirocycle, can lead to unexpected conformational preferences and reactivity. rsc.orgrsc.org For example, the presence of a spirocyclopropane adjacent to a tert-butyl group on a cyclohexane (B81311) ring has been shown to favor an axial conformation for the tert-butyl group, a reversal of the usual preference. rsc.orgrsc.org

The following table outlines the potential impact of ring modifications on the chemical transformations of this compound:

| Modification | Potential Impact on Ring | Consequence on Chemical Transformations |

| Substitution at C-4 | Can introduce additional steric hindrance or electronic effects. | May enhance or oppose the directing effect of the tert-butyl group, altering stereoselectivity. |

| Substitution at C-5 or C-6 | Can influence the stability of reaction intermediates or transition states. | Can affect reaction rates and the position of equilibrium in reversible reactions. |

| Introduction of a Fused Ring | Alters the overall geometry and rigidity of the molecule. | May open up new reaction pathways or inhibit others by changing the accessibility of reactive centers. |

| Change in Ring Size | Modifies bond angles and ring strain. | Can significantly impact the stability of the molecule and its reactivity in ring-opening or rearrangement reactions. |

Rational Design of this compound Derivatives for Targeted Synthetic Applications

A thorough understanding of the structure-reactivity relationships of this compound allows for the rational design of its derivatives for specific synthetic purposes. By strategically modifying the core structure, chemists can fine-tune the reactivity and properties of the molecule to meet the demands of a particular application.

For example, in the synthesis of complex natural products or pharmaceuticals, this compound can serve as a versatile building block. The tert-butyl group can be used to control the stereochemistry of several subsequent steps, and then potentially be removed or modified at a later stage. The design of derivatives with specific functional groups at various positions on the ring can provide handles for further chemical transformations.

The rational design process involves considering the desired outcome and then making targeted modifications to the parent molecule. This could involve:

Introducing chiral auxiliaries: To achieve high levels of enantioselectivity in reactions.

Adding activating or deactivating groups: To modulate the reactivity of the enone system.

Incorporating specific functionalities: To enable subsequent cross-coupling reactions or other transformations.

The table below presents some examples of rational design strategies for this compound derivatives:

| Design Strategy | Modification | Targeted Synthetic Application |

| Enhanced Stereocontrol | Introduction of a chiral substituent at C-4 or C-5. | Asymmetric synthesis of complex molecules with multiple stereocenters. |

| Modulated Reactivity | Placement of an electron-withdrawing group at C-4. | Increasing the electrophilicity of the β-carbon for specific conjugate addition reactions. |

| Platform for Diversity | Incorporation of a leaving group (e.g., a halogen) on the ring. | Enabling the synthesis of a library of derivatives through cross-coupling reactions for drug discovery. |

| Biomimetic Synthesis | Designing a derivative that mimics the structure of a natural substrate. | Probing the mechanism of enzymatic reactions or developing enzyme inhibitors. |

By leveraging these design principles, this compound and its derivatives will continue to be valuable tools in the arsenal (B13267) of synthetic organic chemists.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Tert-butylcyclohex-2-en-1-one to achieve high purity?

- Methodological Answer : Synthesis optimization requires monitoring reaction intermediates via gas chromatography (GC) to quantify isomer ratios, as demonstrated in analogous tert-butylcyclohexyl derivatives . Key parameters include temperature control (to minimize side reactions) and solvent selection (e.g., anhydrous conditions for acid-sensitive intermediates). Post-synthesis purification via fractional distillation or recrystallization should be validated using GC or HPLC, with purity thresholds >98% (GC area percentage) recommended for reproducible results .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the enone system (δ ~5.5–6.5 ppm for olefinic protons) and tert-butyl group (δ ~1.1–1.3 ppm). Coupling constants () help confirm the cyclohexenone ring conformation .

- IR : A strong carbonyl stretch (~1670–1700 cm) confirms the α,β-unsaturated ketone .

- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., tert-butyl alcohol) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV/visible), and humidity. Monitor degradation via periodic GC analysis. Store in amber glass under inert gas (N) at –20°C to prevent oxidation or enone polymerization .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from conformational isomerism or solvent effects. Use computational tools (DFT calculations) to model enone geometry and predict spectroscopic profiles. Cross-validate with X-ray crystallography for solid-state structures, as applied in sulfonamido-cyclohexenone analogs . For dynamic equilibria (e.g., keto-enol tautomerism), variable-temperature NMR or deuterium-exchange experiments can clarify .

Q. What computational strategies are recommended to predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Employ molecular orbital theory (e.g., HOMO-LUMO analysis) to evaluate the enone’s electrophilicity. Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) can model transition states and regioselectivity. Compare results with experimental kinetic data, adjusting solvent polarity parameters (e.g., dielectric constant) in simulations to match reaction conditions .

Q. How can researchers design experiments to investigate the compound’s role in asymmetric catalysis?

- Methodological Answer : Use chiral tert-butylcyclohexenone derivatives as ligands or catalysts. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For mechanistic insights, employ kinetic isotope effects (KIEs) or in-situ FTIR to detect intermediate species. Reference crystallographic data from analogous systems (e.g., 4-chlorobenzenesulfonamido-cyclohexenone) to correlate steric effects with catalytic activity .

Data Analysis and Ethical Considerations

Q. What statistical methods are appropriate for analyzing contradictory results in cyclohexenone reactivity studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent, temperature) contributing to outliers. Use Grubbs’ test to detect significant deviations. For reproducibility, follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) and archive raw spectra/chromatograms in repositories like Zenodo .

Q. How should researchers address ethical concerns when publishing spectral data for this compound?

- Methodological Answer : Ensure compliance with intellectual property norms (e.g., CAS RN verification) and disclose all synthetic modifications. Anonymize proprietary data while providing sufficient detail for replication. Adhere to journal-specific guidelines for spectral deposition (e.g., ACS, RSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.